molecular formula C14H26N2O2 B11863087 Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate

Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate

Cat. No.: B11863087
M. Wt: 254.37 g/mol
InChI Key: KBQCLINUFRQRTK-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-6-azaspiro[26]nonane-6-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a spirocyclic ketone with an amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate
  • Tert-butyl 1-(aminomethyl)-6-azaspiro[2.7]decane-6-carboxylate

Uniqueness

Tert-butyl 1-(aminomethyl)-6-azaspiro[2.6]nonane-6-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-7-azaspiro[2.6]nonane-7-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-7-4-5-14(6-8-16)9-11(14)10-15/h11H,4-10,15H2,1-3H3

InChI Key

KBQCLINUFRQRTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC2CN

Origin of Product

United States

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